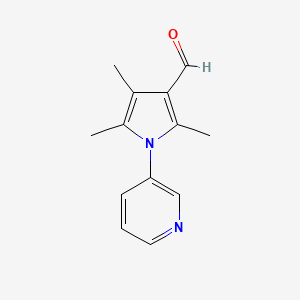

2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of a pyrrole derivative with a pyridine aldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (−CHO) undergoes oxidation to form carboxylic acids under controlled conditions. Manganese-based catalysts are effective for selective oxidation:

Mechanistic Insight :

Oxidation proceeds via radical intermediates in the presence of Mn catalysts, with the aldehyde converted to a carboxylate through successive electron transfers .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using borohydrides or catalytic hydrogenation:

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (methanol) | 0°C, 2 hours | 2,4,5-Trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-methanol | 92% | |

| H₂/Pd-C (1,4-dioxane) | 60°C, 15 hours | Same as above | 88% |

Key Observation :

Pd-C catalysts enable milder conditions compared to stoichiometric reductants, minimizing side reactions .

Electrophilic Substitution on the Pyrrole Ring

The methyl groups at positions 2, 4, and 5 participate in halogenation and nitration:

Regioselectivity :

Electrophiles preferentially attack the C-3 position due to steric hindrance from adjacent methyl groups .

Condensation Reactions

The aldehyde group participates in Knoevenagel and Paal-Knorr condensations:

Application :

These reactions are pivotal for synthesizing bioactive hybrids with antimicrobial or anticancer properties .

Cross-Coupling Reactions

The pyridine and pyrrole rings enable Suzuki-Miyaura and Ullmann couplings:

Limitation :

Steric bulk from methyl groups reduces coupling efficiency at C-2 and C-5 positions .

Stability and Side Reactions

-

Auto-oxidation : Prolonged exposure to air leads to ∼10% carboxylic acid formation .

-

Pyridine Reactivity : The pyridin-3-yl group undergoes nucleophilic aromatic substitution (e.g., amination) under harsh conditions (NH₃, 150°C) .

Comparative Reactivity Table

| Functional Group | Reactivity Order | Preferred Reaction |

|---|---|---|

| Aldehyde (−CHO) | High | Oxidation > Reduction > Condensation |

| Pyrrole Methyl (−CH₃) | Moderate | Electrophilic substitution |

| Pyridine Ring | Low | Cross-coupling > Substitution |

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyridinyl group, which may result in different chemical and biological properties.

1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde: Lacks the methyl groups, which can affect its reactivity and interactions.

2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: The position of the pyridinyl group is different, which can influence its chemical behavior and biological activity.

Uniqueness

2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the pyridinyl and methyl groups can enhance its interactions with molecular targets and improve its stability under various conditions.

Actividad Biológica

2,4,5-Trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has gained attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring and a carbaldehyde functional group. This article reviews the biological activity of this compound, highlighting its applications in pharmaceuticals, agriculture, and material science.

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential therapeutic effects.

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties. In one study, derivatives similar to this compound were shown to inhibit the growth of various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, compounds with similar structures have been reported to interact with ATP-binding domains of growth factor receptors, leading to decreased cell viability in cancer models .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory activity. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. A related study found that certain pyrrole derivatives significantly reduced inflammation in animal models by modulating the COX-2 pathway .

Applications

The applications of this compound extend beyond medicinal chemistry:

- Pharmaceutical Development : It serves as a precursor for synthesizing bioactive compounds.

- Agricultural Chemicals : The compound may be utilized in developing agrochemicals aimed at pest control.

- Material Science : Research is ongoing into its potential use in creating advanced materials with enhanced properties.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2,4,5-trimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)13(9)8-16)12-5-4-6-14-7-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNPUCOFSJZMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.